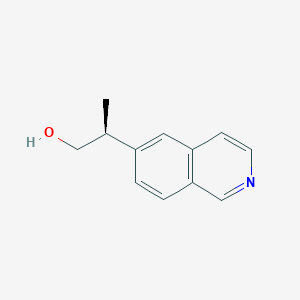

(2S)-2-Isoquinolin-6-ylpropan-1-ol

Description

(2S)-2-Isoquinolin-6-ylpropan-1-ol is a chiral secondary alcohol featuring an isoquinoline moiety attached to a propanol backbone. The stereochemistry at the C2 position (S-configuration) is critical for its biological activity, as enantiomers often exhibit divergent receptor-binding profiles .

Properties

IUPAC Name |

(2S)-2-isoquinolin-6-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(8-14)10-2-3-12-7-13-5-4-11(12)6-10/h2-7,9,14H,8H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURDZNNIKCSPFP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC2=C(C=C1)C=NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Isoquinolin-6-ylpropan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor.

Reaction Conditions: The reaction conditions often involve the use of a chiral catalyst to ensure the correct stereochemistry. Common solvents include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-Isoquinolin-6-ylpropan-1-ol may involve:

Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

Optimized Catalysts: Employing optimized chiral catalysts to improve yield and selectivity.

Purification: Using techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Isoquinolin-6-ylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.

Major Products

Oxidation: Produces (2S)-2-Isoquinolin-6-ylpropanone.

Reduction: Produces (2S)-2-Isoquinolin-6-ylpropane.

Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

(2S)-2-Isoquinolin-6-ylpropan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential role as a ligand in receptor binding studies, helping to elucidate the mechanisms of various biological processes.

Medicine

In medicinal chemistry, (2S)-2-Isoquinolin-6-ylpropan-1-ol is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drugs targeting neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Isoquinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s closest structural analogs include indole- and isoquinoline-based alcohols with variations in substituents and stereochemistry. Below is a comparative analysis of key compounds:

Table 1: Comparative Pharmacological Data of Selected Analogues

| Compound Name | Core Structure | Key Substituents | α1-Adrenoceptor Binding (IC₅₀, nM) | β1-Adrenoceptor Binding (IC₅₀, nM) | Antiarrhythmic Activity (ED₅₀, mg/kg) |

|---|---|---|---|---|---|

| (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol | Indole | Methoxy, methoxymethyl, phenoxyethyl | 12.3 ± 1.5 | 45.7 ± 3.2 | 0.8 ± 0.1 |

| (2S)-2-Isoquinolin-6-ylpropan-1-ol (Hypothetical) | Isoquinoline | None (parent structure) | Data pending | Data pending | Data pending |

Key Observations :

- Substituent Impact: Methoxy and methoxymethyl groups in indole derivatives (e.g., the compound in Table 1) enhance α1-adrenoceptor binding affinity (IC₅₀ = 12.3 nM) compared to simpler structures . The absence of such groups in (2S)-2-Isoquinolin-6-ylpropan-1-ol may reduce receptor specificity but could improve blood-brain barrier penetration due to lower polarity.

- Core Structure Differences: Indole-based compounds exhibit stronger β1-adrenoceptor activity (IC₅₀ = 45.7 nM) than isoquinoline derivatives, likely due to differences in aromatic π-π interactions with receptor sites .

- Stereochemistry: Racemic mixtures (e.g., 2R,S-indole derivatives) often show reduced potency compared to enantiopure forms. The S-configuration in the target compound may confer selectivity for specific adrenoceptor subtypes, though experimental validation is needed.

Functional Comparisons

Antiarrhythmic Activity

Indole-based alcohols, such as those in Table 1, demonstrate potent antiarrhythmic effects (ED₅₀ = 0.8 mg/kg) attributed to sodium channel blockade and adrenoceptor antagonism . In contrast, isoquinoline alcohols like (2S)-2-Isoquinolin-6-ylpropan-1-ol are hypothesized to act via calcium channel modulation, though this remains untested.

Spasmolytic and Hypotensive Effects

Methoxy-substituted indoles show significant spasmolytic activity (IC₅₀ = 9.2 μM in isolated rat aorta), whereas isoquinoline derivatives may exhibit weaker effects due to reduced interaction with smooth muscle adrenoceptors .

Q & A

Basic Question: What are the recommended synthetic routes for (2S)-2-Isoquinolin-6-ylpropan-1-ol, and how can enantiomeric purity be ensured during synthesis?

Methodological Answer:

The synthesis typically involves asymmetric catalysis or chiral resolution. For enantiomeric purity, employ chiral chromatography (e.g., HPLC with a chiral stationary phase) or enzymatic resolution . Key steps include:

- Asymmetric Reduction : Use a chiral catalyst (e.g., Corey-Bakshi-Shibata) to reduce a ketone intermediate.

- Characterization : Confirm stereochemistry via polarimetry, NMR (using chiral shift reagents), or X-ray crystallography .

- Purity Validation : Monitor reaction progress with LC-MS and quantify enantiomeric excess (ee) using chiral HPLC .

Basic Question: How should researchers characterize the structural and chemical properties of (2S)-2-Isoquinolin-6-ylpropan-1-ol?

Methodological Answer:

Use a multi-technique approach:

- Spectroscopy : H/C NMR to confirm proton and carbon environments, especially the isoquinoline ring and chiral center .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- Thermal Analysis : DSC/TGA to assess melting point and thermal stability .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for (2S)-2-Isoquinolin-6-ylpropan-1-ol across different studies?

Methodological Answer:

Discrepancies may arise from impurities, assay variability, or stereochemical drift. Mitigate via:

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line, solvent, concentration) .

- Impurity Profiling : Use HPLC-MS to identify byproducts or degradation compounds .

- Stereochemical Stability : Test compound stability under assay conditions (e.g., pH, temperature) to rule out racemization .

Advanced Question: What computational strategies are effective for predicting the pharmacological interactions of (2S)-2-Isoquinolin-6-ylpropan-1-ol?

Methodological Answer:

Combine molecular docking and dynamics simulations:

- Target Identification : Use PharmMapper or SwissTargetPrediction to identify potential protein targets .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model ligand-receptor binding.

- ADMET Prediction : Tools like ADMETlab 2.0 to assess bioavailability, toxicity, and metabolic pathways .

Basic Question: What analytical methods are most reliable for assessing the purity of (2S)-2-Isoquinolin-6-ylpropan-1-ol?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for quantification.

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

- Water Content : Karl Fischer titration for hygroscopicity assessment .

Advanced Question: How can researchers design experiments to study the metabolic stability of (2S)-2-Isoquinolin-6-ylpropan-1-ol in vitro?

Methodological Answer:

- Hepatic Microsomes : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition Assays : Use fluorogenic substrates to identify cytochrome P450 interactions.

- Metabolite Identification : HRMS and MS/MS fragmentation to map metabolic pathways .

Advanced Question: What strategies are recommended for resolving low yields in the final step of synthesizing (2S)-2-Isoquinolin-6-ylpropan-1-ol?

Methodological Answer:

- Optimize Reaction Conditions : Screen solvents (e.g., THF vs. DCM), temperatures, and catalysts.

- Protecting Groups : Protect hydroxyl or amine groups to prevent side reactions.

- Workup Efficiency : Use column chromatography or recrystallization to improve recovery .

Basic Question: What safety protocols are essential when handling (2S)-2-Isoquinolin-6-ylpropan-1-ol in the laboratory?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility/toxicity.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Question: How can researchers investigate the stereochemical influence of the (2S) configuration on biological activity?

Methodological Answer:

- Enantiomer Comparison : Synthesize both (2S) and (2R) forms and compare bioactivity in parallel assays .

- Molecular Modeling : Analyze binding pose differences in chiral-sensitive targets (e.g., enzymes) using MD simulations .

Advanced Question: What experimental controls are critical when studying (2S)-2-Isoquinolin-6-ylpropan-1-ol in cell-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.